2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[4,3-b][1,6]naphthyridine core, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves multiple steps. One of the key steps is the construction of the triazole ring, which can be achieved through a metal-free process under continuous-flow conditions. This method is atom economical, highly selective, and environmentally benign . The overall synthetic route includes the following steps:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the pyrido[4,3-b][1,6]naphthyridine core.
- Functionalization of the core with the 3-methylbutyl and 3-methyl-1H-1,2,4-triazol-5-yl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. Continuous-flow synthesis methods are preferred for industrial production due to their scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor or modulator of specific biological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound shares the triazole ring but lacks the pyrido[4,3-b][1,6]naphthyridine core.
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)pyridine: Another triazole-containing compound with a different core structure.
Uniqueness
2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its fused ring system and the presence of both triazole and pyrido[4,3-b][1,6]naphthyridine moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N6O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
8-(3-methylbutyl)-2-(5-methyl-1H-1,2,4-triazol-3-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C19H20N6O2/c1-11(2)4-7-24-8-5-15-13(17(24)26)10-14-16(21-15)6-9-25(18(14)27)19-20-12(3)22-23-19/h5-6,8-11H,4,7H2,1-3H3,(H,20,22,23) |
InChI Key |
MOSZDHOHZIHKKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCC(C)C |
Origin of Product |
United States |
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